2H-クロメン-3-カルボキサミド

説明

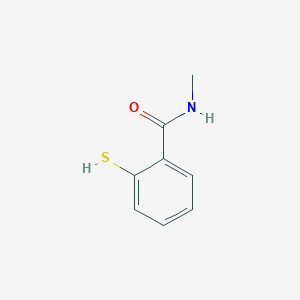

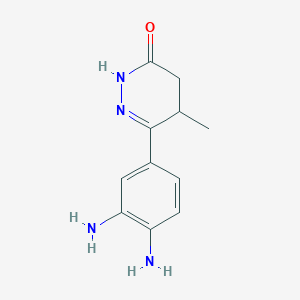

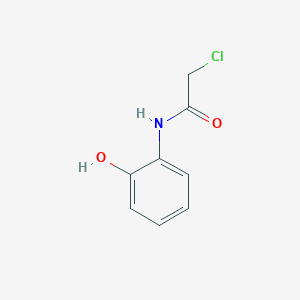

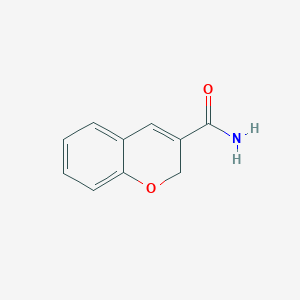

2H-chromene-3-carboxamide derivatives are a class of compounds that have attracted significant interest due to their presence in many natural and synthetic biologically active compounds. These molecules are characterized by a chromene core, which is a benzopyran derivative, and an amide group at the third position. The interest in these compounds is driven by their diverse range of biological activities and their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 2H-chromene-3-carboxamide derivatives has been achieved through various methods. One efficient pathway involves the Bi(OTf)3-catalyzed addition of isocyanides to 2H-chromene acetals, which allows for the preparation of 2-carboxamide-2H-chromenes with high yields and broad substrate scope . Another approach utilizes a one-pot three-step method involving the hydrolysis of 4-cyanobuta-1,3-dienolate salts to generate a library of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives . Additionally, a solvent-controlled and rhodium(III)-catalyzed C-H activation/[3 + 3] annulation cascade has been developed for the synthesis of 2H-chromene-3-carboxylic acids, which can be further derivatized .

Molecular Structure Analysis

The molecular structure of 2H-chromene-3-carboxamide derivatives is characterized by the presence of a chromene ring fused with a carboxamide group. The structural diversity of these compounds is further enriched by the introduction of various substituents on the chromene ring and the amide nitrogen, which can significantly influence their biological activities. X-ray crystallography has been used to confirm the structures of key products, providing insights into the regio- and stereochemistry of the synthesized compounds .

Chemical Reactions Analysis

2H-chromene-3-carboxamide derivatives can undergo a variety of chemical reactions. For instance, they can participate in ruthenium-catalyzed oxidative annulation with alkynes, which involves double C-H functionalization and allows for the synthesis of complex molecules with high regioselectivity . Another example is the isocyanide-based domino conjugate addition/O-trapping rearrangement sequence, which leads to the formation of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-chromene-3-carboxamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents, which is beneficial for their application in synthesis and medicinal chemistry. The introduction of various functional groups can modulate their lipophilicity and electronic properties, affecting their reactivity and biological activity . Moreover, the presence of the amide group can enhance the stability of these compounds and provide additional sites for chemical modification.

Relevant Case Studies

Several case studies highlight the potential applications of 2H-chromene-3-carboxamide derivatives. For example, a series of indolyl-4H-chromene-3-carboxamides synthesized via a one-pot reaction exhibited good antioxidant and antibacterial activities, with some derivatives showing activity against bacterial strains with MIC values ranging from 9.3 to 18.75 µg mL−1 . Another study reported the synthesis of novel 2-imino-2H-chromene-3(N-aryl)carboxamides with cytotoxic activity against various human cancer cell lines, with some compounds showing potent activity comparable to standard anticancer drugs . These studies demonstrate the therapeutic potential of 2H-chromene-3-carboxamide derivatives in the treatment of various diseases.

科学的研究の応用

2H-クロメン-3-カルボキサミド: 科学研究における応用に関する包括的な分析

薬理学的可能性: 2H-クロメン-3-カルボキサミド誘導体は、特に抗炎症剤および鎮痛剤の開発において、薬理学において有望な結果を示しています。 一部の誘導体は、インドメタシンやセレコキシブなどの確立された薬剤と比較して良好な結果を示し、治療薬としての可能性を示唆しています .

抗腫瘍活性: 研究では、特定の2H-クロメン-3-カルボキサミド化合物が、有意な抗腫瘍活性を示すことが示されています。 例えば、誘導体は肝臓癌細胞に対して効果的であることが発見されており、癌治療における役割を示唆しています .

膵リパーゼ阻害: 肥満の新しい治療法の探索において、2H-クロメン-3-カルボキサミド類似体は、消化過程において重要な役割を果たす酵素である膵リパーゼを阻害する能力について合成され、評価されてきました .

化学合成: この化合物は、クネーフェナーゲル縮合などの反応を通じて、他の貴重な化合物を生成するための環境に優しいアプローチを含む、さまざまな化学合成における重要な中間体として役立ちます .

金属錯体の形成: 2H-クロメン-3-カルボキサミドは、金属錯体を合成するために使用されてきました。これらは、その独特の溶解性特性により、材料科学および触媒作用において応用できる可能性があります .

分子ドッキング研究: この化合物は、さまざまな標的に対する阻害活性を強化した新しい薬剤を開発するための足場としての可能性を探るために、分子ドッキング研究の対象となっています .

作用機序

Target of Action

2H-chromene-3-carboxamide has been found to exhibit inhibitory activity against pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It is responsible for the hydrolysis of triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner, indicating that it likely binds to the active site of the enzyme and prevents the binding of its natural substrates . The docking study confirmed the interaction of 2H-chromene-3-carboxamide with important active site amino acids of pancreatic lipase, namely Phe 77, Arg 256, His 263 .

Biochemical Pathways

The primary biochemical pathway affected by 2H-chromene-3-carboxamide is the lipid digestion process. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary triglycerides into absorbable forms. This results in a decrease in the absorption of dietary fats, which can have downstream effects on lipid metabolism and energy homeostasis .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase suggests that it is likely absorbed in the gastrointestinal tract and distributed to the pancreas where it exerts its effects .

Result of Action

The primary result of 2H-chromene-3-carboxamide’s action is the inhibition of pancreatic lipase and subsequent reduction in fat absorption. This can lead to a decrease in caloric intake from fats and may contribute to weight loss. In vitro studies have shown that 2H-chromene-3-carboxamide exhibits potential PL inhibition activity with IC50 values of 19.41, 21.30, and 24.90 µM .

将来の方向性

2H-Chromenes, including 2H-chromene-3-carboxamide, display a broad spectrum of biological activities . The 2H-chromene substructure is an important structural motif present in a variety of medicines, natural products, and materials showing unique photophysical properties . Hence, the structural importance of the benzopyran moiety has elicited a great deal of interest in the field of organic synthesis and chemical biology to develop new and improved synthesis of these molecular skeletons .

特性

IUPAC Name |

2H-chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEVMKODWDQIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144274 | |

| Record name | Compound 69-20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10185-00-9 | |

| Record name | Delta(3)-chromene-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010185009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 69-20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。